3-Nitrobenzoyl Chloride: A Comprehensive Technical Guide
3-Nitrobenzoyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Nitrobenzoyl chloride. The information is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing this versatile chemical intermediate.
Chemical and Physical Properties
3-Nitrobenzoyl chloride is a yellow to brown solid or liquid with a pungent odor.[1] It is a reactive compound, sensitive to moisture, and should be handled with appropriate safety precautions.[1] Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of 3-Nitrobenzoyl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO₃ | [2] |
| Molecular Weight | 185.56 g/mol | [3] |
| CAS Number | 121-90-4 | [2] |
| Appearance | Yellow to brown solid or liquid | [1] |
| Melting Point | 30-35 °C | [2] |
| Boiling Point | 275-278 °C at 760 mmHg | [2] |
| Density | 1.42 g/mL | [2] |
| Solubility | Decomposes in water. Soluble in ether, benzene, and toluene. | [4] |
| Flash Point | > 112 °C (> 233.6 °F) | [1] |
| InChI Key | NXTNASSYJUXJDV-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Nitrobenzoyl chloride. The following tables summarize the key spectral data.
Table 2: 1H NMR Spectral Data of 3-Nitrobenzoyl Chloride
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.8 | s | Proton on C2 |
| ~8.5 | d | Proton on C4 |
| ~8.3 | d | Proton on C6 |
| ~7.8 | t | Proton on C5 |
Note: Approximate chemical shifts are based on typical values for similar aromatic compounds and may vary depending on the solvent and experimental conditions.
Table 3: 13C NMR Spectral Data of 3-Nitrobenzoyl Chloride
| Chemical Shift (ppm) | Assignment |
| ~167 | Carbonyl Carbon (C=O) |
| ~148 | Carbon attached to Nitro Group (C-NO₂) |
| ~136 | Aromatic Carbon |
| ~135 | Aromatic Carbon |
| ~130 | Aromatic Carbon |
| ~128 | Aromatic Carbon |
| ~125 | Aromatic Carbon |
Note: Approximate chemical shifts are based on typical values and may vary.
Table 4: Key IR Absorptions of 3-Nitrobenzoyl Chloride
| Wavenumber (cm⁻¹) | Functional Group |
| ~1770 | C=O stretch (acid chloride) |
| ~1530 | N-O asymmetric stretch (nitro group) |
| ~1350 | N-O symmetric stretch (nitro group) |
| ~1200 | C-Cl stretch |
| ~3100-3000 | C-H stretch (aromatic) |
Table 5: Mass Spectrometry Data of 3-Nitrobenzoyl Chloride
| m/z | Interpretation |
| 185/187 | Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom |
| 150 | [M-Cl]⁺ |
| 139 | [M-NO₂]⁺ |
| 104 | [C₆H₄CO]⁺ |
| 76 | [C₆H₄]⁺ |
Reactivity and Stability
3-Nitrobenzoyl chloride is a reactive acyl chloride. Its reactivity is primarily centered around the electrophilic carbonyl carbon. The presence of the electron-withdrawing nitro group on the aromatic ring further enhances this electrophilicity.
It is unstable in the presence of water and alcohols, with which it readily decomposes.[5] It is also incompatible with bases (including amines) and strong oxidizing agents.[5] Care should be taken to store 3-Nitrobenzoyl chloride in a cool, dry place, away from incompatible materials.[1]
Experimental Protocols
Synthesis of 3-Nitrobenzoyl Chloride
A common method for the synthesis of 3-Nitrobenzoyl chloride is the reaction of 3-nitrobenzoic acid with thionyl chloride.
Materials:
-
3-nitrobenzoic acid
-
Thionyl chloride
-
Toluene (optional, for azeotropic removal of HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 3-nitrobenzoic acid and an excess of thionyl chloride (typically 2-3 equivalents).
-
Attach a reflux condenser and heat the mixture gently under reflux for 2-4 hours. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
The crude 3-Nitrobenzoyl chloride can be purified by vacuum distillation.
Amide Synthesis from 3-Nitrobenzoyl Chloride
3-Nitrobenzoyl chloride readily reacts with primary and secondary amines to form the corresponding amides.
Materials:
-
3-Nitrobenzoyl chloride
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Separatory funnel
-
Standard work-up reagents (e.g., water, dilute HCl, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the amine and the tertiary amine base in the anhydrous solvent in a flask.
-
Cool the solution in an ice bath.
-
Add a solution of 3-Nitrobenzoyl chloride in the same solvent dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Perform an aqueous work-up by washing the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude amide product.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Synthesis of 3-Nitrobenzoyl Chloride
Caption: Synthesis of 3-Nitrobenzoyl Chloride from 3-Nitrobenzoic Acid.
General Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism of nucleophilic acyl substitution of 3-Nitrobenzoyl chloride.
Friedel-Crafts Acylation using 3-Nitrobenzoyl Chloride
Caption: Friedel-Crafts acylation of an arene using 3-Nitrobenzoyl chloride.
References
- 1. 3-Chloro-4-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-4-nitrobenzoyl chloride | C9H8ClNO3 | CID 12332131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Nitrobenzoyl chloride(121-90-4) 1H NMR [m.chemicalbook.com]
- 5. Benzoyl chloride, m-nitro-, phenylhydrazone | C13H10ClN3O2 | CID 9570720 - PubChem [pubchem.ncbi.nlm.nih.gov]
